(S)-Methyl 2-acetamido-2-phenylacetate

Chiral Chromatography Enantiomeric Purity Quality Control

The (S)-enantiomer (CAS 36060-84-1) is the only stereochemically valid choice for incorporating L-phenylglycine residues with defined (S)-configuration. Enantiopure (≥99% ee), it prevents diastereomer formation in solid-phase peptide synthesis and enables stereoselective construction of chiral benzylic amine pharmacophores. Substituting the (R)-enantiomer (CAS 36060-85-2) or racemate (CAS 36061-00-4) leads to loss of biological activity and altered diastereoselectivity. Orthogonal N-acetyl and methyl ester protection allows sequential deprotection strategies. Ideal for asymmetric synthesis, chiral HPLC calibration, and pharmaceutical intermediate preparation.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 36060-84-1
Cat. No. B556357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 2-acetamido-2-phenylacetate
CAS36060-84-1
SynonymsAC-PHG-OME; 36060-84-1; SCHEMBL12880100; CTK8F7544; Acetyl-L-phenylglycinemethylester; ZINC2560839; N-Acetyl-L-phenylglycinemethylester; (S)-Methyl2-acetamido-2-phenylacetate; W-2626; 3587-14-2
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCC(=O)NC(C1=CC=CC=C1)C(=O)OC
InChIInChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15-2)9-6-4-3-5-7-9/h3-7,10H,1-2H3,(H,12,13)/t10-/m0/s1
InChIKeySAPRVTLHJXZROQ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Methyl 2-acetamido-2-phenylacetate (CAS 36060-84-1) for Chiral Synthesis and Peptide Research


(S)-Methyl 2-acetamido-2-phenylacetate (CAS 36060-84-1), also known as Ac-Phg-OMe, is a protected, enantiomerically pure amino acid derivative. As an N-acetyl-protected, C-terminal methyl ester of L-phenylglycine, it features a single stereocenter at the alpha-carbon . Its primary utility lies in its dual role as a chiral building block for solid-phase peptide synthesis and as a key intermediate in the stereoselective construction of pharmaceutical candidates .

Why Generic Substitution Fails for (S)-Methyl 2-acetamido-2-phenylacetate: The Critical Role of Defined Stereochemistry


Substituting (S)-Methyl 2-acetamido-2-phenylacetate with its enantiomer (CAS 36060-85-2) or the racemic mixture (CAS 36061-00-4) is not chemically equivalent and can lead to drastically different experimental outcomes . In asymmetric synthesis and peptide coupling, the specific (S)-stereochemistry at the phenylglycine alpha-carbon dictates the 3D orientation of the resulting molecule, which is critical for biological target engagement and catalytic stereocontrol [1]. Using the (R)-enantiomer or racemate can result in a complete loss of desired biological activity, altered diastereoselectivity in subsequent reactions, or introduce analytical complexity that obscures true structure-activity relationships. The following evidence quantifies the specific attributes that define the (S)-enantiomer and differentiates it from these alternatives.

Quantitative Differentiation of (S)-Methyl 2-acetamido-2-phenylacetate from its Enantiomer and Racemate


Stereochemical Purity: Defined Enantiomeric Excess vs. Racemate

The (S)-enantiomer is supplied with a quantifiable enantiomeric purity specification. One vendor, Watanabe Chemical, specifies a purity of ≥98% by HPLC with an enantiomer content of ≤0.5% [1]. This directly contrasts with the racemic mixture (CAS 36061-00-4), which, by definition, contains a 50:50 mixture of (S)- and (R)-enantiomers .

Chiral Chromatography Enantiomeric Purity Quality Control

Chiroptical Differentiation: Distinct Optical Rotation vs. Opposite Enantiomer

The specific optical rotation is a unique physical property that distinguishes enantiomers. For (S)-Methyl 2-acetamido-2-phenylacetate (Ac-Phg-OMe), a commercial vendor reports a specific rotation of [α]20/D +10° (c = 1.5 in 1 M NaOH) . This positive rotation is a direct consequence of the (S)-stereochemistry. While a direct experimental value for the (R)-enantiomer was not found in a primary source, it is a fundamental principle of stereochemistry that the (R)-enantiomer (CAS 36060-85-2) would exhibit a specific rotation of approximately -10° under identical conditions [1].

Polarimetry Chiroptical Properties Quality Control

Purity Specification for Reproducible Peptide Synthesis

The chemical purity of the (S)-enantiomer is a key differentiator for applications where impurities can lead to failed couplings or byproducts. Commercial suppliers offer the (S)-isomer with a defined purity specification, typically ≥95% . This high chemical purity ensures that the active component is the intended (S)-enantiomer and minimizes the presence of synthesis byproducts that could interfere with peptide bond formation or other key reactions.

Peptide Synthesis Purity Reproducibility

Best-Fit Research Applications for (S)-Methyl 2-acetamido-2-phenylacetate


Stereodefined Peptide Synthesis

The compound is ideally suited as a chiral building block for incorporating an L-phenylglycine residue with a defined (S)-configuration into a peptide chain via solid-phase or solution-phase synthesis [1]. The high enantiopurity (≥99% ee) and chemical purity (≥95%) from reputable vendors ensure the resulting peptide has the correct stereochemistry, which is crucial for its biological activity and prevents the formation of undesired diastereomers [1].

Synthesis of Enantiomerically Pure Drug Intermediates

Due to its defined (S)-stereochemistry and the presence of orthogonally protected amine (acetyl) and carboxylic acid (methyl ester) groups, this compound serves as a key intermediate in the asymmetric synthesis of pharmaceutical candidates, particularly those requiring a chiral benzylic amine motif [1]. Using this pre-defined stereocenter avoids the need for a later chiral resolution step, saving time and material. For example, it has been reported as a precursor to compounds with cytotoxic activity .

Analytical Method Development for Chiral Separations

As a pure enantiomer, (S)-Methyl 2-acetamido-2-phenylacetate is a valuable analytical standard for developing and validating chiral HPLC methods [1]. It can be used to calibrate systems for determining the enantiomeric excess (ee) of reaction products or to serve as a known reference point in the separation of related chiral analytes, including its own (R)-enantiomer and the racemic mixture [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Methyl 2-acetamido-2-phenylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.